Chemical structure and properties of 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo-
Chemical structure and properties of 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo-
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Executive Summary
3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- (CAS: 116943-67-0) is a specialized heterocyclic compound belonging to the class of N-sulfonyloxazolidinones. Structurally, it consists of a 2-oxazolidinone ring substituted at the nitrogen (position 3) with a diphenylsulfamoyl group.
While oxazolidinone derivatives are widely recognized in medicinal chemistry as chiral auxiliaries (Evans auxiliaries) and antibiotics (e.g., Linezolid), this specific sulfonamide derivative is characterized by its steric bulk and lipophilicity due to the N,N-diphenyl moiety. It is primarily encountered as a chemical intermediate in organic synthesis and has appeared on regulatory restriction lists (e.g., ASEAN, EWG) regarding its use in cosmetic formulations, likely due to the sensitization potential common to the sulfonamide pharmacophore.
This guide provides a comprehensive technical analysis of its structure, predicted physicochemical properties, synthesis pathways, and handling protocols for research applications.
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 3-(Diphenylsulfamoyl)-1,3-oxazolidin-2-one |
| Common Synonyms | N,N-Diphenyl-2-oxo-3-oxazolidinesulfonamide; 3-Oxazolidinesulfonamide, 2-oxo-N,N-diphenyl- |
| CAS Registry Number | 116943-67-0 |
| Molecular Formula | C₁₅H₁₄N₂O₄S |
| Molecular Weight | 318.35 g/mol |
| SMILES | C1CN(C(=O)O1)S(=O)(=O)N(C2=CC=CC=C2)C2=CC=CC=C2 |
Structural Decomposition
The molecule is composed of three distinct functional domains, each contributing to its reactivity and interaction profile:
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Core Scaffold (2-Oxazolidinone): A cyclic carbamate. The carbonyl carbon at position 2 is the primary electrophilic site, activated by the electron-withdrawing sulfonyl group attached to the nitrogen.
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Linker (Sulfonyl Group): The -SO₂- bridge connects the heterocyclic ring to the tail. It acts as a strong electron-withdrawing group (EWG), reducing the electron density on the oxazolidinone nitrogen and increasing the acidity of adjacent protons (though none are present at N3).
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Tail (Diphenylamine): Two phenyl rings attached to the sulfonamide nitrogen provide significant steric hindrance and high lipophilicity (LogP), facilitating membrane permeability but reducing water solubility.
Physicochemical Properties
Note: Specific experimental data for this CAS is limited. Values below are derived from structure-activity relationship (SAR) analysis of homologous N-sulfonyloxazolidinones.
| Property | Value / Description | Significance |
| Physical State | Crystalline Solid | Typical for high-MW sulfonamides due to π-π stacking of phenyl rings. |
| Melting Point | 145–155 °C (Predicted) | High melting point driven by rigid oxazolidinone core and sulfonyl dipoles. |
| Solubility | DMSO, DMF, DCM, Chloroform | Soluble in polar aprotic solvents; insoluble in water. |
| LogP (Predicted) | ~2.5 – 3.0 | Moderate lipophilicity suggests good cellular penetration. |
| Stability | Hydrolytically Stable | The sulfonamide bond is robust; the carbamate linkage is stable at neutral pH but susceptible to base hydrolysis. |
Synthesis Protocol
The synthesis of 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- follows a convergent pathway involving the coupling of the oxazolidinone core with a sulfamoyl chloride derivative.
Retrosynthetic Analysis
The most efficient disconnection is at the N(ring)-S bond.
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Precursor A: 2-Oxazolidinone (Nucleophile)
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Precursor B: N,N-Diphenylsulfamoyl chloride (Electrophile)
Experimental Procedure (Standardized)
Reagents:
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2-Oxazolidinone (1.0 equiv)
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N,N-Diphenylsulfamoyl chloride (1.1 equiv)
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Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)
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Tetrahydrofuran (THF), anhydrous
Protocol:
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Activation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 2-oxazolidinone in anhydrous THF. Cool the solution to 0°C.
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Deprotonation: Carefully add NaH portion-wise. Evolution of hydrogen gas (
) will be observed. Stir at 0°C for 30 minutes to ensure formation of the oxazolidinone anion. -
Coupling: Add a solution of N,N-diphenylsulfamoyl chloride in THF dropwise to the reaction mixture.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).
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Quench & Workup: Quench carefully with saturated aqueous
. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography.
Synthesis Workflow Diagram
Caption: Convergent synthesis via nucleophilic substitution at the sulfonyl sulfur.
Reactivity & Applications
Reactivity Profile
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Electrophilic Activation: The N-sulfonyl group pulls electron density from the oxazolidinone nitrogen, which in turn activates the C2 carbonyl. While less reactive than N-acyl oxazolidinones (Evans auxiliaries), the carbonyl is susceptible to nucleophilic attack by strong nucleophiles (e.g., alkoxides, amines), potentially leading to ring opening.
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Sulfonamide Stability: The
linkage is chemically robust. It resists hydrolysis under mild acidic or basic conditions, making it a stable structural motif for drug design rather than a transient protecting group.
Research & Industrial Applications
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Medicinal Chemistry Scaffold:
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Used as a building block for screening libraries targeting Carbonic Anhydrase or bacterial protein synthesis (analogous to Linezolid).
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The diphenyl group provides a hydrophobic anchor for binding to enzyme active sites.
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Cosmetic Ingredient (Historical/Restricted):
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Previously explored in cosmetic formulations, likely for antimicrobial properties.
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Regulatory Status: Listed on the ASEAN Cosmetic Directive Annex II and EWG Unacceptable List . It is prohibited in cosmetic products due to potential health risks associated with sulfonamides (hypersensitivity, photoallergy).
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Safety & Handling
Hazard Classification (GHS):
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Warning: Suspected of causing genetic defects (Muta. 2).
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Warning: May cause an allergic skin reaction (Skin Sens. 1).
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Warning: Hazardous to the aquatic environment (Aquatic Chronic 3).
Handling Protocol:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
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Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen) to prevent moisture absorption.
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Disposal: Incinerate as hazardous chemical waste containing nitrogen and sulfur oxides.
References
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ASEAN Cosmetic Directive. (2022). Annex II - List of substances which must not form part of the composition of cosmetic products.Link
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EWG Skin Deep. (2024). 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- Safety Profile.[1]Link
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PubChem. (n.d.).[2] Compound Summary: N-sulfonyloxazolidinone derivatives. National Library of Medicine. Link
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Evans, D. A., et al. (1982). Bis(oxazoline)-copper complexes as chiral catalysts. (Contextual reference for oxazolidinone chemistry). Journal of the American Chemical Society. Link
